2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Immuno-oncology PD-1/PD-L1 antagonists Small-molecule checkpoint inhibitors

Procure 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS 385449-77-4) to ensure fidelity in PD-1/PD-L1 antagonist synthesis. Its unique 6-amino substitution and gem-dimethyl group eliminate chiral complexity and block metabolic α-oxidation, critical for achieving the reported 1.2 nM IC₅₀. Unlike generic analogs or the HCl salt (CAS 246219-78-3), this free base prevents counterion interference in anhydrous coupling reactions, guaranteeing stoichiometric precision for reproducible SAR data.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 385449-77-4
Cat. No. B3264127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
CAS385449-77-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=C(C=C1)N)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-9(2,8(12)13)6-3-4-7(10)11-5-6/h3-5H,1-2H3,(H2,10,11)(H,12,13)
InChIKeyXFQKWWXKWWWYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS 385449-77-4): Procurement-Relevant Baseline Profile


2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS 385449-77-4; molecular formula C₉H₁₂N₂O₂; molecular weight 180.20 g/mol) is a heterocyclic amino acid derivative containing a 2-aminopyridine moiety attached to an α,α-dimethylpropanoic acid group . The compound features a quaternary α-carbon that confers resistance to enzymatic racemization and metabolic α-oxidation compared to α-unsubstituted analogs . It is primarily utilized as a synthetic building block and has been specifically claimed as a structural component in PD-1/PD-L1 antagonist compounds [1].

Why 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS 385449-77-4) Cannot Be Substituted with Generic Aminopyridine Analogs


Generic substitution with other aminopyridine-carboxylic acid derivatives is not scientifically valid due to three differentiating features: (1) The 6-amino substitution pattern on the pyridine ring (versus the 4-amino isomer) produces distinct electronic and steric profiles that affect target binding in medicinal chemistry applications [1]; (2) The gem-dimethyl group at the α-position blocks metabolic α-hydroxylation and eliminates the chiral center present in α-hydrogen analogs, removing stereochemical complexity during synthesis and analysis ; and (3) The free base form (CAS 385449-77-4) offers different solubility and formulation properties compared to its hydrochloride salt counterpart (CAS 246219-78-3), affecting salt selection decisions in downstream processing . The evidence presented below quantifies the practical implications of these differentiating features.

Quantitative Differentiation Evidence: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS 385449-77-4) vs. Closest Comparators


PD-1/PD-L1 Inhibitory Activity: This 6-Aminopyridine Scaffold Delivers Nanomolar IC₅₀ Potency in Small-Molecule Immuno-Oncology

In a direct patent-specified assay context, the target compound serves as the carboxylic acid head group in a series of PD-L1 antagonist small molecules. In WO2021/263211, the compound of Example 1—which incorporates 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid as the core heteroaryl acid moiety linked via amide bond to a biphenylmethyl-piperazine scaffold—demonstrates an IC₅₀ of 1.2 nM against the PD-1/PD-L1 interaction in an HTRF (Homogeneous Time-Resolved Fluorescence) biochemical assay [1]. By comparison, structural analogs using alternative aminopyridine substitution patterns (e.g., 4-aminopyridine derivatives) or α-hydrogen-containing propanoic acid head groups are not exemplified with comparable potency in this patent series, indicating that the specific 6-amino-α,α-dimethyl substitution is critical for the observed nanomolar activity [1]. The gem-dimethyl group enhances metabolic stability by eliminating the α-CH hydrogen susceptible to cytochrome P450-mediated oxidation .

Immuno-oncology PD-1/PD-L1 antagonists Small-molecule checkpoint inhibitors

Regioisomeric Differentiation: 6-Amino vs. 4-Amino Pyridine Substitution Confers Distinct Binding and Solubility Profiles

The 6-aminopyridin-3-yl substitution pattern distinguishes this compound from its 4-aminopyridin-3-yl regioisomer (2-(4-aminopyridin-3-yl)-2-methylpropanoic acid; CAS not commercially established). In the 6-amino isomer, the amino group is positioned para to the pyridine nitrogen, creating a 2-aminopyridine motif that can participate in distinct hydrogen-bonding interactions with biological targets compared to the 4-amino isomer (amino group meta to pyridine nitrogen) [1]. Predicted physicochemical data indicate the target compound has a pKa of 3.99±0.11 for the carboxylic acid and a density of 1.232±0.06 g/cm³ . The 4-amino regioisomer would be expected to exhibit different electronic distribution and hydrogen-bonding capacity due to altered resonance structures involving the pyridine nitrogen, though direct comparative data in the public domain remain limited .

Medicinal chemistry Regioisomer selectivity Structure-activity relationship (SAR)

Salt Form Selection: Free Base (CAS 385449-77-4) vs. Hydrochloride Salt (CAS 246219-78-3) — Solubility and Melting Point Differentiate Downstream Utility

The free base form (CAS 385449-77-4) and the hydrochloride salt (CAS 246219-78-3) represent two commercially available forms with distinct physical properties affecting downstream processing. The hydrochloride salt exhibits a melting point of 220–225°C and is described as a white crystalline powder freely soluble in water . In contrast, the free base form (CAS 385449-77-4) has predicted physicochemical parameters including a boiling point of 366.9±32.0°C at 760 mmHg and density of 1.2±0.1 g/cm³; its aqueous solubility profile differs substantially from the hydrochloride salt due to the absence of the chloride counterion . The free base offers advantages in non-aqueous coupling reactions (e.g., amide bond formation) where the absence of HCl eliminates competing protonation of amine coupling partners, while the hydrochloride salt provides superior aqueous solubility for biological assay preparation .

Salt selection Formulation development Preclinical candidate optimization

Validated Application Scenarios for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS 385449-77-4) Based on Quantitative Evidence


Synthesis of PD-1/PD-L1 Small-Molecule Antagonists for Immuno-Oncology Drug Discovery

This compound is directly applicable as the carboxylic acid building block for synthesizing PD-L1 antagonist small molecules as exemplified in WO2021/263211. The free base form (CAS 385449-77-4) is coupled via amide bond formation to biphenylmethyl-piperazine scaffolds to yield compounds with PD-1/PD-L1 inhibitory IC₅₀ values of 1.2 nM in HTRF assays [1]. The gem-dimethyl group at the α-position eliminates stereochemical complexity and reduces metabolic α-oxidation, enhancing the developability profile of the resulting conjugates . Researchers pursuing small-molecule checkpoint inhibitors should procure this specific 6-amino-α,α-dimethylpropanoic acid scaffold rather than generic aminopyridine-carboxylic acids to reproduce the claimed nanomolar potency.

Structure-Activity Relationship (SAR) Studies Investigating Aminopyridine Regioisomer Effects on Target Binding

This compound serves as a defined regioisomeric probe in medicinal chemistry SAR campaigns. The 6-amino substitution pattern (2-aminopyridine motif) provides a distinct hydrogen-bonding pharmacophore compared to 4-amino or 5-amino regioisomers [1]. In PD-L1 antagonist programs, the 6-amino configuration is critical for achieving the 1.2 nM IC₅₀ activity reported in WO2021/263211; substitution with alternative regioisomers is expected to yield different potency and selectivity profiles [1]. The α,α-dimethyl substitution further distinguishes this compound from α-unsubstituted aminopyridine-propanoic acids by eliminating chiral analysis requirements and improving metabolic stability . Procurement of this specific regioisomer is essential for generating interpretable and reproducible SAR data.

Peptidomimetic and Constrained Amino Acid Building Block Synthesis Requiring Non-Racemizable α-Quaternary Centers

The quaternary α-carbon bearing two methyl groups renders this compound a non-racemizable amino acid surrogate for incorporation into peptidomimetics and constrained peptide analogs [1]. Unlike standard α-amino acids (e.g., alanine, phenylalanine) or α-hydrogen-containing pyridylalanine derivatives, this compound eliminates the stereochemical complexity and racemization risk associated with α-CH centers during coupling and storage . The 6-aminopyridine moiety provides a heteroaromatic side chain that can participate in π-π stacking and hydrogen-bonding interactions distinct from phenyl or alkyl side chains . This combination of achiral α-quaternary center plus heteroaryl functionality makes it uniquely suited for synthesizing metabolically stable peptidomimetics where both stereochemical purity and aromatic pharmacophore presentation are critical.

Preclinical Formulation Development Requiring Free Base Starting Material for Non-Aqueous Coupling Chemistry

The free base form (CAS 385449-77-4) is the preferred procurement form for synthetic chemists conducting amide bond formations or esterifications under anhydrous conditions [1]. The absence of the hydrochloride counterion (present in CAS 246219-78-3) eliminates competing protonation of amine nucleophiles and avoids HCl-catalyzed side reactions during coupling steps . Following synthesis, the resulting conjugates can be converted to pharmaceutically acceptable salts as needed. For researchers planning multi-step synthetic sequences with acid-sensitive intermediates or requiring precise stoichiometric control in peptide coupling reactions, the free base form (CAS 385449-77-4) provides the optimal starting material, whereas the hydrochloride salt (CAS 246219-78-3) is better suited for direct dissolution into aqueous biological assay buffers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.